molecular formula C21H14ClN3O4S B302135 3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione

3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B302135
M. Wt: 439.9 g/mol
InChI Key: RQMARAXXRIKCOY-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to improved insulin sensitivity, decreased inflammation, and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione include increased glucose uptake, improved insulin sensitivity, decreased inflammation, and inhibition of cancer cell growth. It has also been found to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione in lab experiments include its potent therapeutic properties, easy synthesis method, and relatively low cost. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione include the development of more potent and selective PPARγ agonists, the optimization of the synthesis method, and the evaluation of its potential use in combination therapy for various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione involves the reaction of 4-chlorobenzaldehyde, 3-nitro-1-phenyl-2-pyrrolidinone, and thioglycolic acid in the presence of a base. The reaction takes place under reflux conditions and yields the desired product in good yield.

Scientific Research Applications

3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidiabetic, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H14ClN3O4S

Molecular Weight

439.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H14ClN3O4S/c22-15-8-6-14(7-9-15)13-24-20(26)19(30-21(24)27)12-17-5-2-10-23(17)16-3-1-4-18(11-16)25(28)29/h1-12H,13H2/b19-12-

InChI Key

RQMARAXXRIKCOY-UNOMPAQXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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